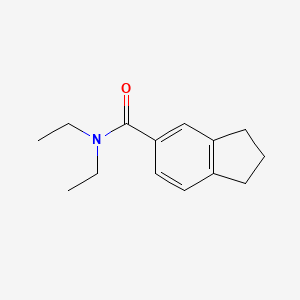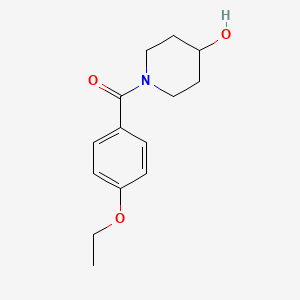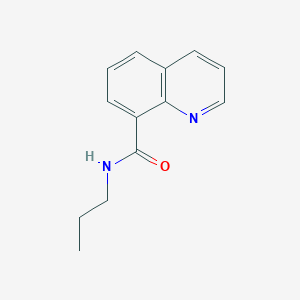
1-(Azetidin-1-yl)-2-(4-bromophenyl)sulfanylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Azetidin-1-yl)-2-(4-bromophenyl)sulfanylethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the class of sulfones and has been extensively studied for its synthesis method, mechanism of action, biochemical and physiological effects, and future directions.
Mechanism of Action
The mechanism of action of 1-(Azetidin-1-yl)-2-(4-bromophenyl)sulfanylethanone involves the inhibition of the enzyme thioredoxin reductase. This enzyme is involved in various cellular processes, including the regulation of redox signaling and DNA synthesis. Inhibition of this enzyme by 1-(Azetidin-1-yl)-2-(4-bromophenyl)sulfanylethanone leads to the accumulation of reactive oxygen species, ultimately resulting in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 1-(Azetidin-1-yl)-2-(4-bromophenyl)sulfanylethanone exhibits potent anti-cancer activity in vitro and in vivo. It has also been shown to have low toxicity in normal cells, making it a promising candidate for further development. In addition, this compound has been shown to exhibit anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(Azetidin-1-yl)-2-(4-bromophenyl)sulfanylethanone is its potent anti-cancer activity against various cancer cell lines. This makes it a promising candidate for further development as a potential cancer drug. However, one of the limitations of this compound is its low solubility in water, which may limit its use in certain laboratory experiments.
Future Directions
There are many potential future directions for the study of 1-(Azetidin-1-yl)-2-(4-bromophenyl)sulfanylethanone. One area of interest is the development of novel drug delivery systems that can improve the solubility and bioavailability of this compound. Another potential direction is the investigation of the anti-inflammatory and antioxidant properties of this compound for the treatment of various inflammatory diseases. Furthermore, the mechanism of action of this compound could be further elucidated to better understand its anti-cancer activity and potential therapeutic applications.
Synthesis Methods
The synthesis method of 1-(Azetidin-1-yl)-2-(4-bromophenyl)sulfanylethanone involves the reaction of 4-bromoacetophenone with sodium sulfide, followed by the reaction of the resulting compound with azetidine. This method has been optimized to produce high yields of the compound and has been widely used in laboratory experiments.
Scientific Research Applications
1-(Azetidin-1-yl)-2-(4-bromophenyl)sulfanylethanone has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of interest is its use as a potential drug candidate for the treatment of cancer. Studies have shown that this compound exhibits potent anti-cancer activity against various cancer cell lines, making it a promising candidate for further development.
properties
IUPAC Name |
1-(azetidin-1-yl)-2-(4-bromophenyl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNOS/c12-9-2-4-10(5-3-9)15-8-11(14)13-6-1-7-13/h2-5H,1,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QADQAGRIZLASLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)CSC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-1-yl)-2-(4-bromophenyl)sulfanylethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(3-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474747.png)
![4-[3-(4-Fluorophenyl)propanoyl]piperazin-2-one](/img/structure/B7474755.png)
![1-[2-Oxo-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl]pyridin-2-one](/img/structure/B7474760.png)

![N-(2,3-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7474773.png)
![1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-(2-methylphenyl)ethanone](/img/structure/B7474787.png)

![1-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7474796.png)





![6-[(2,3-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474870.png)